Thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; Soluble in ether

Miscible at room temperature (in ethanol)

Canonical SMILES

Drug Discovery and Development:

Thiazole derivatives have been extensively studied for their diverse pharmacological activities, including:

- Antimicrobial properties: Thiazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Studies have shown their effectiveness against various pathogenic strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. Research is ongoing to develop novel thiazole-based drugs to combat the growing challenge of antibiotic resistance [].

- Anticancer potential: Several thiazole derivatives have demonstrated promising anticancer properties by targeting various cellular processes involved in cancer development and progression []. Researchers are exploring their potential to become effective cancer chemotherapeutic agents.

- Other therapeutic applications: Thiazole derivatives are also being investigated for their potential applications in treating various other diseases, such as neurodegenerative disorders, inflammatory conditions, and diabetes [].

Material Science Applications:

Beyond medicinal chemistry, thiazole is also being explored for its potential applications in material science:

- Organic electronics: Thiazole derivatives are being investigated for their use in developing organic light-emitting diodes (OLEDs) and organic solar cells due to their unique optical and electronic properties [].

- Functional materials: The versatile chemical properties of thiazole are being explored for designing new functional materials with specific functionalities, such as sensors and catalysts [].

Research Tool in Biological Studies:

The unique properties of thiazole also make it valuable for various research purposes:

- Biomarker discovery: Thiazole-containing molecules can be used as probes to study biological processes and identify potential biomarkers for various diseases [].

- Drug target identification: Thiazole derivatives can be employed to identify and characterize drug targets, aiding in the development of new therapeutic strategies [].

Origin and Significance:

Thiazole itself is a pale yellow liquid with a pyridine-like odor []. While the unsubstituted thiazole finds limited use, the thiazole ring system forms the core structure of numerous vital molecules in biology and medicine. The most prominent example is thiamine (vitamin B1), essential for carbohydrate metabolism []. Additionally, thiazole derivatives play crucial roles in various drugs, dyes, and industrial chemicals.

Molecular Structure Analysis

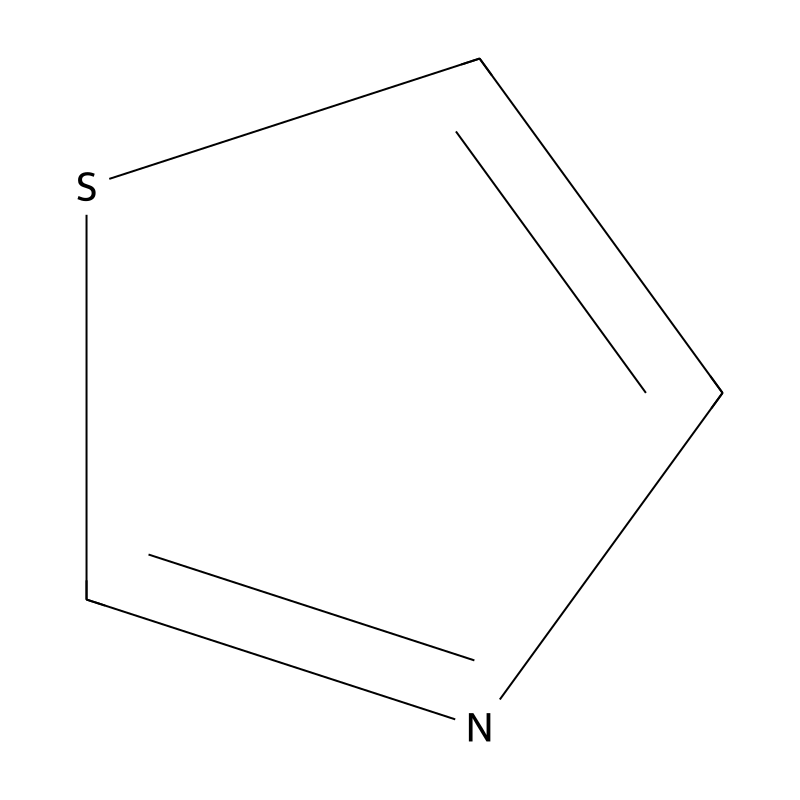

Key Features:

The thiazole molecule boasts a five-membered aromatic ring containing two heteroatoms: one nitrogen atom at position 1 and one sulfur atom at position 3. This ring structure exhibits significant pi-electron delocalization, contributing to its aromatic character. The presence of both nitrogen and sulfur atoms allows for various resonance structures, influencing the molecule's overall stability and reactivity [].

Notable Aspects:

Unlike its close relative, oxazole, thiazole exhibits a stronger degree of aromaticity. This is evident in the chemical shifts of its ring protons observed in proton nuclear magnetic resonance (¹H NMR) spectroscopy, which fall within the range of 7.27 to 8.77 ppm, indicative of a strong diamagnetic ring current.

Chemical Reactions Analysis

Synthesis:

Several methods exist for thiazole synthesis. A classic approach involves the Hantzsch reaction, where an α-haloketone reacts with an amidine or thiourea []. Here's a balanced equation for the Hantzsch reaction using thioacetamide and chloroacetone:

CH3COSCH2Cl + CH3CSNH2 → C3H3NS + HCl + H2O (1)

Other synthesis methods include the Robinson-Goulston variation and the Gewald reaction, each utilizing different starting materials [].

Decomposition:

Other Relevant Reactions:

Due to the presence of the nitrogen atom, thiazole can undergo reactions typical of amines, such as alkylation and acylation. Additionally, the sulfur atom can participate in various reactions depending on the specific conditions.

Physical And Chemical Properties Analysis

- Melting point: Not applicable as thiazole is a liquid [].

- Boiling point: 116-118 °C (241-244 °F) [].

- Solubility: Soluble in water, ethanol, ether, and other organic solvents [].

- Stability: Relatively stable under ambient conditions but may decompose upon exposure to strong acids, bases, or oxidizers.

Mechanism of Action (if applicable)

The mechanism of action of thiazole itself is not well-defined due to its limited use. However, the thiazole ring system plays a crucial role in the biological activity of its derivatives. In the case of thiamine (vitamin B1), the thiazole ring participates in the transfer of an aldehyde group, essential for carbohydrate metabolism []. Other thiazole derivatives may have diverse mechanisms depending on their specific structures and functionalities.

- Electrophilic Substitution: The sulfur atom at position 1 and the nitrogen atom at position 3 facilitate electrophilic substitutions, particularly at the 5-position of the ring .

- Nucleophilic Substitution: The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attacks .

- Condensation Reactions: Thiazole can participate in condensation reactions with aldehydes and other compounds to form larger heterocycles .

- Cycloaddition Reactions: Thiazoles can engage in cycloadditions, typically requiring elevated temperatures due to their aromatic stabilization .

Thiazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Some notable activities include:

- Antimicrobial Properties: Thiazoles have been shown to possess antibacterial and antifungal properties, making them useful in treating infections .

- Anticancer Activity: Certain thiazole derivatives have demonstrated efficacy against various cancer cell lines, indicating potential as anticancer agents .

- Anti-inflammatory Effects: Thiazole compounds have been reported to reduce inflammation, contributing to their therapeutic applications .

Several methods exist for synthesizing thiazole, including:

- Hantzsch Thiazole Synthesis: This method involves the reaction of haloketones with thioamides under mild conditions .

- Cook-Heilbron Synthesis: This process uses α-aminonitriles and carbon disulfide to produce thiazoles .

- Biosynthesis: In biological systems, thiazoles are formed from cysteine through various enzymatic pathways, particularly in the synthesis of thiamine (vitamin B1) .

Thiazoles find applications in various fields:

- Pharmaceuticals: Many drugs contain thiazole moieties due to their biological activity, including antibiotics like aztreonam and antiparasitic agents like thiabendazole .

- Agriculture: Certain thiazole derivatives are used as fungicides and herbicides in agricultural practices .

- Materials Science: Thiazoles are explored for their potential use in organic electronics and as dyes due to their unique electronic properties .

Research has shown that thiazole compounds can interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways. For example:

- Enzyme Inhibition: Some thiazole derivatives inhibit specific enzymes involved in metabolic pathways, which can be beneficial for treating diseases like tuberculosis and cancer .

- Receptor Modulation: Thiazoles may act as agonists or antagonists at certain receptors, influencing physiological responses within the body .

Thiazole shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Imidazole | C₃H₄N₂ | Contains two nitrogen atoms; basic properties. |

| Oxazole | C₃H₄N₂O | Contains an oxygen atom; less reactive than thiazole. |

| Thiophene | C₄H₄S | Contains only sulfur; lacks nitrogen functionality. |

| Pyridine | C₅H₅N | Contains only nitrogen; more stable than thiazole. |

Thiazole is unique due to its combination of sulfur and nitrogen, which imparts distinct reactivity patterns not found in other similar compounds. Its ability to participate in both electrophilic and nucleophilic reactions makes it particularly versatile in synthetic chemistry .

Fundamental Structure

Molecular Formula and Molecular Weight

Thiazole, systematically known as 1,3-thiazole, is a five-membered heterocyclic compound with the molecular formula C₃H₃NS [1] [2]. The compound has a molecular weight of 85.13 grams per mole [1] [3]. This heterocyclic structure consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a planar ring configuration [1] [9]. The numbering system for thiazole places the sulfur atom at position 1, with the nitrogen atom at position 3, creating the characteristic 1,3-thiazole nomenclature [12] [20].

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃NS |

| Molecular Weight | 85.13 g/mol |

Bond Lengths and Angles

Precise structural analysis of thiazole has been accomplished through combined gas-phase electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations [4]. The ground-state average structural parameters reveal specific bond lengths and angles that define the molecular geometry [4]. The sulfur-carbon bonds exhibit lengths of 172.37 picometers for S(1)-C(2) and 171.38 picometers for S(1)-C(5) [4]. The carbon-nitrogen bond C(2)-N(3) measures 131.0 picometers, while the N(3)-C(4) bond extends 137.2 picometers [4]. The carbon-carbon bond C(4)-C(5) has a length of 136.90 picometers [4].

The carbon-hydrogen bond lengths are remarkably consistent, with C(2)-H(6) measuring 109.8 picometers, C(4)-H(7) at 109.9 picometers, and C(5)-H(8) at 109.7 picometers [4]. The angular geometry shows the C(2)-S(1)-C(5) angle at 89.41 degrees, S(1)-C(2)-N(3) at 115.16 degrees, and C(2)-N(3)-C(4) at 109.97 degrees [4]. Additional angles include N(3)-C(4)-C(5) at 115.95 degrees and S(1)-C(5)-C(4) at 109.52 degrees [4].

| Bond/Angle | Value |

|---|---|

| S(1)–C(2) | 172.37 pm |

| S(1)–C(5) | 171.38 pm |

| C(2)–N(3) | 131.0 pm |

| N(3)–C(4) | 137.2 pm |

| C(4)–C(5) | 136.90 pm |

| C(2)–H(6) | 109.8 pm |

| C(4)–H(7) | 109.9 pm |

| C(5)–H(8) | 109.7 pm |

| C(2)–S(1)–C(5) | 89.41° |

| S(1)–C(2)–N(3) | 115.16° |

| C(2)–N(3)–C(4) | 109.97° |

| N(3)–C(4)–C(5) | 115.95° |

| S(1)–C(5)–C(4) | 109.52° |

Aromaticity and π-Electron Delocalization

Thiazole exhibits significant aromatic character due to extensive π-electron delocalization across the five-membered ring system [1] [8]. The compound satisfies Huckel's rule with six π-electrons (4n+2 where n=1), confirming its aromatic nature [8] [19]. The aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of the ring hydrogens, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current characteristic of aromatic compounds [1] [5].

The delocalization of a lone pair of sulfur electrons across the ring contributes to the enhanced aromaticity compared to related heterocycles [5] [12]. Calculated π-electron density studies reveal that C5 serves as the primary site for electrophilic substitution reactions, followed by C4, while C2 represents the preferred site for nucleophilic substitution due to its electron-deficient nature [5] [12]. This electron density distribution pattern reflects the influence of both the sulfur and nitrogen heteroatoms on the overall electronic structure [1] [19].

Comparison with Related Heterocycles (Oxazole, Imidazole)

Thiazole belongs to the azole family of heterocycles, which includes structurally related compounds such as oxazole and imidazole [1] [18]. These three compounds share the common feature of being five-membered aromatic rings but differ in their heteroatom composition [18]. Oxazole contains oxygen and nitrogen atoms, while imidazole incorporates two nitrogen atoms in its ring structure [18].

In terms of aromaticity, thiazole demonstrates higher aromatic character than oxazole due to the superior electron-donating ability of sulfur compared to oxygen [1] [18]. This enhanced aromaticity contributes to greater stability and different reactivity patterns [18]. Regarding basicity, thiazole exhibits intermediate basicity between oxazole and imidazole [18]. Imidazole shows the highest basicity among the three compounds due to the presence of two nitrogen atoms, while oxazole displays the lowest basicity [18].

All three heterocycles form stable crystalline salts with strong acids through protonation of their imine nitrogen atoms, resulting in azolium salts [18]. However, their stability profiles differ, with thiazole and imidazole being very stable compounds, while oxazole shows relatively lower stability [18].

| Property | Thiazole | Oxazole | Imidazole |

|---|---|---|---|

| Structure | 5-membered ring with S and N atoms | 5-membered ring with O and N atoms | 5-membered ring with two N atoms |

| Aromaticity | Higher aromaticity than oxazole | Less aromatic than thiazole | Highly aromatic |

| Basicity | Less basic than imidazole | Less basic than thiazole | More basic than thiazole |

| Stability | Very stable | Less stable than thiazole | Very stable |

Physical Characteristics

Physical State and Appearance

Thiazole exists as a liquid at room temperature, presenting as a pale yellow, flammable substance [1] [5] [12]. The compound maintains its liquid state under standard atmospheric conditions, distinguishing it from many other heterocyclic compounds that may be solid at room temperature [20]. The pale yellow coloration is characteristic of the pure compound and contributes to its visual identification [5] [12].

Melting Point and Boiling Point

Thiazole exhibits a melting point of approximately -15 degrees Celsius, confirming its liquid state at room temperature [12]. The boiling point ranges from 116 to 118 degrees Celsius under standard atmospheric pressure [5] [12]. These thermal properties indicate moderate volatility and relatively low intermolecular forces compared to higher boiling point compounds [12].

Density and Specific Gravity

The density of thiazole is reported as 1.2 grams per cubic centimeter [5] [12]. This density value corresponds to a specific gravity of 1.2 when measured against water as the reference standard [12]. The relatively high density compared to many organic compounds reflects the presence of the sulfur atom, which contributes significant atomic mass to the molecular structure [12].

Solubility Profile

Thiazole demonstrates sparingly soluble characteristics in water, indicating limited aqueous solubility [5] [12]. However, the compound shows good solubility in organic solvents, being fairly soluble in diethyl ether and ethanol [5] [12]. At room temperature, thiazole achieves complete miscibility with water, though this may be temperature-dependent [20]. The compound also exhibits miscibility with most organic solvents, making it versatile for various chemical applications [20].

Refractive Index and Optical Properties

While specific refractive index values for pure thiazole were not definitively established in the available literature, thiazole derivatives and related compounds demonstrate significant optical properties [16]. Studies on thiazole-containing polymers reveal high refractive index values, with some derivatives achieving refractive indices exceeding 1.77 [16]. The aromatic nature of thiazole contributes to its optical properties through π-electron conjugation effects [16].

Odor and Organoleptic Properties

Thiazole possesses a distinctive pyridine-like odor, which is characteristic and readily identifiable [1] [5] [12] [20]. This aromatic odor profile is consistent across multiple literature sources and represents a key organoleptic property for compound identification [17]. Some thiazole derivatives exhibit additional odor characteristics, with certain substituted thiazoles displaying nutty, musty, or root vegetable-like odors [17].

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Appearance | Pale yellow liquid |

| Odor | Pyridine-like odor |

| Melting Point | -15°C |

| Boiling Point | 116-118°C |

| Density | 1.2 g/cm³ |

| Specific Gravity | 1.2 |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ether and alcohol |

| Dipole Moment | 1.61 D |

Nuclear magnetic resonance spectroscopy provides crucial information about the molecular structure and electronic environment of thiazole. The technique reveals characteristic chemical shifts and coupling patterns that are essential for structural elucidation [2] [3] [4].

1H NMR Characterization

The proton nuclear magnetic resonance spectrum of thiazole displays three distinct resonances corresponding to the hydrogen atoms at positions 2, 4, and 5 of the ring. The chemical shifts vary significantly depending on the solvent system employed, reflecting the electronic environment and hydrogen bonding interactions [5] [6] [7].

In deuterated chloroform (CDCl₃), the most commonly used NMR solvent, thiazole exhibits the following characteristic chemical shifts: H-2 appears at δ 8.89 ppm, H-4 resonates at δ 7.99 ppm, and H-5 is observed at δ 7.44 ppm [6]. These downfield chemical shifts are indicative of the aromatic character and the electron-withdrawing effects of both nitrogen and sulfur heteroatoms within the ring system.

The chemical shift of the H-2 proton, positioned between nitrogen and sulfur, experiences the most significant deshielding effect, appearing furthest downfield. This observation is consistent with the electron-deficient nature of the carbon atom adjacent to both heteroatoms [5]. In contrast, the H-5 proton shows the most upfield resonance among the three ring protons, reflecting its position adjacent to the sulfur atom, which has a relatively smaller electronegativity compared to nitrogen.

Solvent effects play a crucial role in determining the exact chemical shift values. In trifluoroacetic acid (CF₃COOH), all proton signals are shifted further downfield compared to chloroform, with H-2 appearing at δ 9.97 ppm, H-4 at δ 8.43 ppm, and H-5 at δ 7.44 ppm [6]. This downfield shift is attributed to protonation effects and the formation of thiazolium species in the acidic medium.

The coupling patterns in thiazole reveal important structural information. The protons exhibit characteristic vicinal coupling constants that provide evidence for the planar aromatic structure. These coupling constants are typically in the range of 1-3 Hz for the ring protons, reflecting the aromatic nature of the system [3].

13C NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework of thiazole. The ¹³C NMR spectrum typically shows three distinct carbon resonances corresponding to C-2, C-4, and C-5 positions [8] [4].

The carbon chemical shifts reflect the electronic environment created by the heteroatoms. C-2, positioned between nitrogen and sulfur, typically appears at the most downfield position, usually around δ 160-170 ppm, indicating significant deshielding due to the electron-withdrawing effects of both heteroatoms [8]. The C-4 and C-5 carbons show intermediate chemical shifts, typically in the range of δ 120-140 ppm, reflecting their aromatic character and proximity to the heteroatoms.

Thiazole N-oxide derivatives show characteristic shifts in their ¹³C NMR spectra. For example, 2,4-dimethylthiazole N-oxide displays carbon resonances at δ 145.1, 142.8, 108.6, 13.3, and 13.2 ppm, where the ring carbons show distinct patterns compared to the parent thiazole [8]. The C-5 carbon in N-oxide derivatives typically shows significant upfield shifts due to the changed electronic distribution upon N-oxidation.

Advanced NMR Techniques

Two-dimensional NMR techniques have proven invaluable for the complete structural characterization of thiazole derivatives and related compounds. These methods provide detailed connectivity information and enable unambiguous assignment of complex molecular structures [9] [10] [11].

COSY (Correlation Spectroscopy) experiments reveal through-bond connectivity patterns between protons. In thiazole systems, COSY spectra typically show cross-peaks between adjacent ring protons, confirming the ring structure and substitution patterns [2] [9]. These correlations are particularly useful for distinguishing between different regioisomers of substituted thiazoles.

HSQC (Heteronuclear Single Quantum Correlation) experiments establish direct ¹H-¹³C connectivity, allowing for the correlation of each proton with its directly attached carbon atom. This technique is essential for confirming carbon assignments and identifying substitution patterns in thiazole derivatives [9] [12].

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy provides long-range ¹H-¹³C connectivity information, typically showing correlations over two to three bonds. In thiazole systems, HMBC experiments reveal correlations between ring protons and quaternary carbons, substituent carbons, and heteroatoms [9] [12] [11]. These long-range correlations are crucial for establishing the complete carbon framework and substitution patterns.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide spatial proximity information. In thiazole-containing peptides and macrocycles, NOESY correlations have been used to establish conformational preferences and binding modes [2] [10]. The technique is particularly valuable for studying thiazole-containing natural products and their interactions with biological targets.

Nitrogen-15 NMR spectroscopy has been employed to study thiazole systems, particularly in solvent effect studies. The ¹⁵N chemical shifts are sensitive to electronic environment changes and hydrogen bonding interactions [13]. High-precision ¹⁴N NMR measurements have been reported for thiazole in various solvents, showing significant solvent effects on nitrogen nuclear shielding [13].

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular vibrations and structural characteristics of thiazole. Both infrared and Raman spectroscopy reveal complementary information about the vibrational modes of the molecule [14] [15] [16].

Vibrational Modes

Thiazole, as a planar asymmetric top molecule with Cs point group symmetry, exhibits 18 normal vibrations divided into two symmetry classes: 13 in-plane vibrations (A') and 5 out-of-plane vibrations (A") [15] [17]. The in-plane vibrations include ring stretching, carbon-hydrogen bending, and heteroatom stretching modes, while the out-of-plane vibrations involve hydrogen wagging and ring deformation modes.

High-resolution Fourier transform infrared spectroscopy has enabled detailed analysis of thiazole vibrations in the 600-1400 cm⁻¹ region [15] [18]. Nine fundamental bands have been identified and analyzed: ν₅(A') through ν₁₁(A'), ν₁₅(A"), and ν₁₆(A"). The assignments have been confirmed through isotopic substitution studies and quantum chemical calculations.

The ring stretching vibrations dominate the higher frequency region of the spectrum. The ν₅(A') mode at 1383.7 cm⁻¹ and ν₆(A') mode at 1325.8 cm⁻¹ represent strong ring stretching vibrations characteristic of the aromatic thiazole system [15]. These modes involve collective motion of the ring carbon and nitrogen atoms and are highly diagnostic for thiazole identification.

Carbon-hydrogen bending vibrations appear in the middle frequency region. The ν₈(A') mode at 1058.2 cm⁻¹ and ν₉(A') mode at 985.4 cm⁻¹ correspond to in-plane C-H bending motions [15]. These vibrations are sensitive to substitution patterns and provide information about the hydrogen environment in the molecule.

Ring breathing modes, which involve symmetric expansion and contraction of the ring, are observed at lower frequencies. The ν₁₀(A') mode at 879.3 cm⁻¹ and ν₁₁(A') mode at 866.5 cm⁻¹ represent these characteristic breathing motions [15]. These modes are particularly useful for identifying the thiazole ring system.

Characteristic Absorption Bands

The infrared spectrum of thiazole displays several characteristic absorption bands that serve as diagnostic fingerprints for identification and structural analysis [14] [16] [19]. The C-H stretching region (3000-3100 cm⁻¹) shows typical aromatic C-H stretching vibrations, while the fingerprint region (600-1600 cm⁻¹) contains the most diagnostic bands.

The strong absorption band around 3076 cm⁻¹ corresponds to aromatic C-H stretching vibrations [20]. This band is characteristic of the electron-deficient nature of the thiazole ring, appearing at frequencies typical of aromatic heterocycles. The exact frequency depends on substitution patterns and electronic effects.

Ring stretching vibrations produce intense absorption bands in the 1200-1400 cm⁻¹ region. The bands at 1383.7 cm⁻¹ and 1325.8 cm⁻¹ are particularly strong and characteristic of the thiazole ring system [15]. These frequencies are sensitive to ring substitution and can shift significantly upon functionalization.

The C-S stretching vibration appears as a strong band around 747.8 cm⁻¹ [15]. This absorption is characteristic of the carbon-sulfur bond in the heterocyclic system and is diagnostic for thiazole identification. The C-N stretching mode appears at 685.2 cm⁻¹, reflecting the carbon-nitrogen bond characteristics within the aromatic system.

Out-of-plane deformation modes appear at various frequencies in the lower region of the spectrum. The ν₁₄(A") mode at 888.7 cm⁻¹, ν₁₅(A") mode at 756.4 cm⁻¹, and ν₁₆(A") mode at 623.1 cm⁻¹ represent different out-of-plane motions of the ring and substituents [15]. These modes are important for confirming the planar structure of the thiazole ring.

Overtone and Combination Bands

The vibrational spectrum of thiazole contains numerous overtone and combination bands that provide additional structural information [16] [21]. These bands, while generally weaker than fundamental vibrations, offer insights into anharmonicity effects and vibrational coupling within the molecule.

Overtone bands correspond to transitions from the ground vibrational state to higher vibrational levels (v = 0 → n, where n > 1). In thiazole, several overtone bands have been identified and assigned through careful analysis of the infrared and Raman spectra [16] [21]. The first overtones of strong fundamental vibrations are typically observed with intensities approximately 1-10% of the corresponding fundamentals.

Combination bands arise from simultaneous excitation of two or more vibrational modes. These bands appear at frequencies corresponding to the sum or difference of fundamental frequencies [21]. In thiazole, combination bands involving ring stretching and bending modes have been identified and provide information about vibrational coupling within the aromatic system.

The assignment of overtone and combination bands requires careful analysis using isotopic substitution and theoretical calculations [16] [21]. Deuterium substitution studies have been particularly useful for confirming band assignments, as the isotopic shifts follow predictable patterns based on the reduced mass changes.

Fermi resonance effects can complicate the analysis of overtone and combination bands. When an overtone or combination band has a frequency close to that of a fundamental vibration and belongs to the same symmetry species, mixing can occur, leading to intensity redistribution and frequency shifts [22]. These effects have been observed in thiazole systems and must be considered in spectral analysis.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight, molecular formula, and fragmentation patterns of thiazole. The technique is particularly valuable for structural elucidation and identification of thiazole derivatives [23] [24] [25].

Electron Impact Fragmentation Patterns

Under electron impact ionization conditions, thiazole exhibits characteristic fragmentation patterns that provide diagnostic information about its structure [24] [26]. The molecular ion peak appears at m/z 85, corresponding to the molecular formula C₃H₃NS, and typically shows good abundance, indicating the stability of the aromatic thiazole radical cation.

The fragmentation pathways of thiazole center around cleavage of specific bonds within the heterocyclic ring [24] [26]. The primary fragmentation occurs through cleavage of the 1,2 and 3,4 bonds of the thiazole ring, leading to characteristic fragment ions. These cleavage patterns are consistent with the electron distribution and bond strengths within the aromatic system.

The base peak in the mass spectrum typically corresponds to the molecular ion at m/z 85, reflecting the aromatic stability of the thiazole ring system [24]. Loss of hydrogen (M-H) produces a fragment at m/z 84 with moderate intensity, corresponding to the dehydrogenated thiazole radical. This fragmentation is characteristic of aromatic heterocycles and reflects the ease of hydrogen abstraction from the electron-deficient ring.

Further fragmentation produces smaller ions through ring cleavage processes. The fragment at m/z 58 corresponds to [C₃H₂NS]⁺, resulting from loss of hydrogen and subsequent rearrangement [27]. Additional fragments include [C₂H₂N]⁺ at m/z 40, [CHN]⁺ at m/z 28, and [CN]⁺ at m/z 26, reflecting progressive decomposition of the ring system.

Sulfur-containing fragments provide additional diagnostic information. The [CS]⁺ ion at m/z 44 and [S]⁺ ion at m/z 32 confirm the presence of sulfur in the molecule and help distinguish thiazole from other heterocycles [27]. The relative intensities of these fragments depend on the ionization energy and instrumental conditions.

GC-MS Analysis

Gas chromatography-mass spectrometry represents a powerful analytical technique for thiazole analysis, combining the separation capabilities of gas chromatography with the identification power of mass spectrometry [27] [28] [29]. Thiazole elutes as a well-defined peak under standard GC conditions, with retention times dependent on column type and temperature program.

The retention behavior of thiazole on different stationary phases provides additional identification criteria. On non-polar columns such as OV-101, thiazole shows a Kovats retention index of approximately 760 at 110°C [29]. On polar columns like PEG-40M, the retention index increases to 1259, reflecting the polar nature of the heteroatoms and their interaction with the polar stationary phase.

Quantitative analysis of thiazole using GC-MS requires careful selection of analytical conditions to ensure complete separation from potential interferents [27] [28]. The molecular ion at m/z 85 serves as the primary quantification ion, while fragment ions at m/z 58 and m/z 45 can be used for confirmation. Detection limits in the nanogram range are readily achievable using selected ion monitoring (SIM) techniques.

Applications of GC-MS analysis include identification of thiazole in complex mixtures, such as food flavoring compounds and environmental samples [27] [28]. The technique is particularly valuable for analyzing thiazole derivatives formed during thermal processing of foods, where thiazole compounds contribute to characteristic flavors and aromas.

Chemical ionization mass spectrometry provides complementary information to electron impact ionization. Under chemical ionization conditions, thiazole typically shows enhanced molecular ion abundance and reduced fragmentation, facilitating molecular weight determination [23]. Both positive and negative ion chemical ionization have been employed for thiazole analysis, depending on the specific analytical requirements.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of thiazole. The aromatic nature of the heterocycle gives rise to characteristic absorption bands in the UV region [30] [31] [32].

The UV absorption spectrum of thiazole shows several characteristic bands corresponding to different electronic transitions [32] [33]. The vacuum ultraviolet region (5-12 eV) displays intense bands near 5.4, 6.0, 7.0-7.8, 8.2-8.8, 9.2-10.1, and 10.2-11.0 eV, with marked vibrational structure in certain regions [34] [32]. These transitions correspond to π→π* and n→π* excitations involving the aromatic system and the heteroatom lone pairs.

The lowest energy absorption band appears around 5.4 eV (approximately 230 nm) and corresponds to the HOMO→LUMO transition [32]. This band is characteristic of the aromatic thiazole chromophore and shows moderate intensity. The exact position and intensity depend on solvent effects and substitution patterns.

Higher energy transitions show increased intensity and correspond to excitations to higher-lying molecular orbitals [32]. The strong absorption around 6.0 eV involves transitions to antibonding π* orbitals, while the complex band system between 7.0-8.8 eV reflects multiple overlapping transitions involving both ring and heteroatom orbitals.

Solvent effects significantly influence the UV absorption characteristics of thiazole [31] [33]. In different solvents, the absorption maxima show bathochromic or hypsochromic shifts depending on the solvent polarity and hydrogen bonding interactions. These solvent effects provide information about the excited state properties and intermolecular interactions.

Thiazole derivatives show modified UV absorption spectra depending on their substitution patterns [30] [35] [36]. Electron-donating substituents typically cause bathochromic shifts, while electron-withdrawing groups lead to hypsochromic shifts. These effects are useful for characterizing thiazole derivatives and understanding their electronic properties.

Rotational Spectroscopy

Pure rotational spectroscopy provides precise structural information about thiazole through analysis of its rotational energy levels [18] [37] [38]. The technique has been extensively applied to determine accurate molecular parameters and structural constants for thiazole and its isotopologues.

The pure rotational spectrum of thiazole has been studied in the millimeter-wave region from 130 to 375 GHz [18] [37]. Nearly 4800 rotational transitions have been measured for the ground vibrational state of the main isotopologue, enabling determination of highly accurate rotational constants and centrifugal distortion parameters.

The rotational constants for thiazole in the ground state are: A₀ = 8529.448 MHz, B₀ = 5505.777 MHz, and C₀ = 3344.301 MHz [18]. These constants reflect the asymmetric top nature of the molecule and provide information about the mass distribution and principal moments of inertia. The molecule exhibits slightly prolate character with a Ray's asymmetry parameter κ = -0.166.

Isotopologue studies have been crucial for structural determination [18] [37]. Measurements of ¹³C, ¹⁵N, ³³S, and ³⁴S isotopologues at natural abundance, combined with deuterium-enriched samples, have provided rotational constants for 24 different isotopic species. This extensive isotopologue dataset enables determination of a precise semi-experimental equilibrium structure.

The quartic centrifugal distortion constants have been determined with high precision: ΔJ = 0.771 kHz, ΔJK = 0.642 kHz, ΔK = 1.826 kHz, δJ = -0.334 kHz, and δK = -0.071 kHz [18]. These parameters reflect the molecular flexibility and provide information about the force field characteristics of the thiazole ring system.

Hyperfine structure arising from the nitrogen-14 nuclear quadrupole moment has been resolved in high-resolution measurements [18]. The nuclear quadrupole coupling constants provide information about the electronic environment around the nitrogen atom and the electron distribution within the molecule.

Physical Description

Liquid

Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note

XLogP3

Boiling Point

118.0 °C

Density

d17 1.2

1.198-1.202

LogP

0.44

UNII

GHS Hazard Statements

H225 (86.51%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (12.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index